Product packaging for lipid X(2-)(Cat. No.:)

lipid X(2-)

Cat. No.: B1262456
M. Wt: 709.8 g/mol
InChI Key: HEHQDWUWJVPREQ-XQJZMFRCSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Lipid X(2-) is a key monosaccharide precursor in the constitutive biosynthetic pathway of Lipid A, the essential membrane-anchoring component of lipopolysaccharide (LPS) in Gram-negative bacteria such as Escherichia coli . The compound is a 2,3-diacylglucosamine 1-phosphate, formed by the cleavage of UDP-2,3-diacylglucosamine by the enzyme LpxH . In the subsequent step of the pathway, the enzyme LpxB catalyzes the condensation of one molecule of Lipid X with one molecule of UDP-2,3-diacylglucosamine to form the characteristic disaccharide backbone of Lipid A . This makes Lipid X(2-) an essential biochemical tool for in vitro studies aimed at elucidating the intricate mechanisms of bacterial cell wall biosynthesis and the function of the enzymes involved in the Raetz pathway. Research into Lipid X and related precursors is critical for exploring novel antibacterial strategies, particularly those targeting the vulnerable and highly conserved outer membrane assembly machinery in pathogenic bacteria . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H64NO12P-2 B1262456 lipid X(2-)

Properties

Molecular Formula

C34H64NO12P-2

Molecular Weight

709.8 g/mol

IUPAC Name

[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxyoxan-2-yl] phosphate

InChI

InChI=1S/C34H66NO12P/c1-3-5-7-9-11-13-15-17-19-21-26(37)23-29(39)35-31-33(32(41)28(25-36)45-34(31)47-48(42,43)44)46-30(40)24-27(38)22-20-18-16-14-12-10-8-6-4-2/h26-28,31-34,36-38,41H,3-25H2,1-2H3,(H,35,39)(H2,42,43,44)/p-2/t26-,27-,28-,31-,32-,33-,34-/m1/s1

InChI Key

HEHQDWUWJVPREQ-XQJZMFRCSA-L

Isomeric SMILES

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])[O-])CO)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])CO)O)OC(=O)CC(CCCCCCCCCCC)O)O

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Lipid X 2

Central Role in Lipopolysaccharide (LPS) Precursor Biosynthesis

Lipid X holds a central position in the nine-step Raetz pathway of lipid A biosynthesis, which occurs on the cytoplasmic side of the inner membrane. researchgate.netmdpi.com This pathway is essential for the viability of most Gram-negative bacteria, making its enzymatic components attractive targets for the development of new antibiotics. nih.govnih.gov

Position as an Intermediate in the Lipid A Pathway

Lipid X is a key intermediate that accumulates in certain bacterial mutants deficient in the subsequent steps of the lipid A pathway. nih.govasm.org It serves as one of the two monosaccharide precursors required for the formation of the lipid A disaccharide backbone. nih.govasm.org The formation of lipid X itself follows a series of enzymatic reactions starting from UDP-N-acetylglucosamine. nih.gov The subsequent enzyme, LpxH, cleaves the UMP moiety from UDP-2,3-diacyl-GlcN to produce lipid X (2,3-diacylglucosamine-1-phosphate). nih.gov

Integration into the Formation of Lipid A Disaccharide

The synthesis of the lipid A disaccharide is a condensation reaction catalyzed by the enzyme lipid A disaccharide synthase (LpxB). nih.govnih.govqmul.ac.uk In this crucial step, a molecule of UDP-2,3-diacylglucosamine is condensed with a molecule of lipid X. nih.govasm.org This reaction forms a β,1'-6 linked disaccharide, which is the foundational structure of lipid A. nih.govnih.gov This tetra-acylated disaccharide 1-monophosphate (DSMP) then undergoes further enzymatic modifications, including phosphorylation and acylation, to form the final Kdo2-lipid A structure. nih.govasm.org

Enzymatic Catalysis of Lipid X(2-) Synthesis

The synthesis of lipid X is a multi-step process catalyzed by a series of soluble cytoplasmic enzymes. researchgate.netbiomolther.org This process begins with the acylation of UDP-N-acetylglucosamine and proceeds through several key enzymatic steps.

Acyltransferase Activities:

Two key acyltransferases, LpxA and LpxD, are instrumental in the early stages of the pathway leading to the formation of the precursors for lipid X synthesis.

The first committed step in the biosynthesis of lipid A is catalyzed by UDP-N-acetylglucosamine acyltransferase (LpxA). pnas.orgnih.gov This enzyme facilitates the reversible transfer of a (R)-3-hydroxyacyl chain from an acyl carrier protein (ACP) to the 3-OH group of UDP-N-acetylglucosamine (UDP-GlcNAc). pnas.orgnih.gov In Escherichia coli, LpxA exhibits high selectivity for the 14-carbon (R)-3-hydroxymyristoyl chain. pnas.org The product of this reaction is UDP-3-O-[(R)-3-hydroxymyristoyl]-GlcNAc. uniprot.org The LpxA enzyme is a homotrimer with an unusual left-handed parallel β-helix fold. nih.govrcsb.orgpdbj.org

Following the action of LpxC, which deacetylates the product of the LpxA reaction, UDP-3-O-(3-hydroxymyristoyl)glucosamine N-acyltransferase (LpxD) catalyzes the next acylation step. nih.govbiomolther.org LpxD transfers a second (R)-3-hydroxymyristoyl chain from (R)-3-hydroxymyristoyl-ACP to the amino group of UDP-3-O-[(R)-3-hydroxymyristoyl]-glucosamine. acs.orgontosight.ai This reaction yields UDP-2,3-diacylglucosamine. biomolther.orgacs.org

The catalytic mechanism of LpxD from Chlamydia trachomatis involves a homotrimeric structure where the active site is formed at the interface of two adjacent subunits. researchgate.netpnas.org Key residues, including His-247 and His-284, are implicated in a mechanism that involves the nucleophilic attack of the amine of one substrate on the carbonyl carbon of the acyl-ACP thioester conjugate. pnas.org Steady-state kinetics studies with E. coli LpxD suggest a compulsory ordered mechanism where the acyl-ACP binds to the enzyme before the UDP-sugar substrate. acs.org

EnzymeFunctionSubstrate(s)Product(s)
LpxA Catalyzes the first acylation step in lipid A biosynthesis. pnas.orgnih.govUDP-N-acetylglucosamine, (R)-3-hydroxyacyl-ACP. pnas.orgUDP-3-O-[(R)-3-hydroxyacyl]-N-acetylglucosamine, ACP. uniprot.org
LpxD Catalyzes the N-acylation of the UDP-glucosamine intermediate. acs.orgontosight.aiUDP-3-O-[(R)-3-hydroxymyristoyl]-glucosamine, (R)-3-hydroxymyristoyl-ACP. acs.orgUDP-2,3-diacylglucosamine, ACP. biomolther.orgacs.org
LpxB Condenses UDP-2,3-diacylglucosamine and lipid X to form the lipid A disaccharide. nih.govnih.govUDP-2,3-diacylglucosamine, Lipid X. nih.govasm.orgLipid A disaccharide 1-monophosphate, UDP. nih.govasm.org
UDPN-acetylglucosamine Acyltransferase (LpxA) Function.

Deacetylase (LpxC) Homologs and their Regulatory Influence

The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, commonly known as LpxC, catalyzes the second and committed step in the biosynthesis of lipid A. nih.govmdpi.comresearchgate.net This reaction is crucial because the initial acylation step catalyzed by LpxA is thermodynamically reversible. nih.gov LpxC, a Zn2+-dependent deacetylase, is a highly conserved, essential, single-copy gene found in almost all Gram-negative bacteria. nih.govresearchgate.net Its lack of structural and sequence homology to any mammalian proteins makes it an attractive target for the development of novel antibiotics. nih.govresearchgate.net

The regulation of LpxC activity is vital for bacterial viability, as either an increase or decrease in its function can be lethal to organisms like Escherichia coli. nih.gov The cellular concentration of LpxC is controlled post-translationally through degradation by the FtsH protease, ensuring that LPS biosynthesis is coordinated with cellular demand. frontiersin.orgbiorxiv.org This regulatory mechanism is influenced by the balance between LPS and phospholipid biosynthesis, as both pathways compete for the same precursor, R-3-hydroxymyristoyl-ACP. mdpi.commdpi.com The stability of LpxC is also affected by other proteins such as LapB, and the alarmone ppGpp, which signals during the stringent response. frontiersin.org

LpxH-Mediated Cleavage in the Conversion to Lipid X

Following the action of LpxA and LpxC, the enzyme LpxD adds a second R-3-hydroxymyristate chain, forming UDP-2,3-diacyl-GlcN. mdpi.com This intermediate is then hydrolyzed by the membrane-associated phosphodiesterase LpxH, which cleaves the pyrophosphate bond to produce 2,3-diacyl-GlcN-1-phosphate, also known as lipid X, and UMP. mdpi.comnih.govresearchgate.net This step is the first membrane-associated reaction in the lipid A biosynthetic pathway. acs.org

While LpxH is widespread, particularly in β- and γ-proteobacteria including clinically significant Enterobacterales, functional orthologs exist in other bacteria. acs.orgnih.gov These include LpxI in α-proteobacteria and LpxG in Chlamydiae. acs.orgnih.govasm.org These enzymes catalyze the same reaction but are structurally unrelated, highlighting the evolutionary diversity in this essential pathway. researchgate.netasm.orgasm.org The inhibition or genetic depletion of LpxH leads to the toxic accumulation of its substrate, UDP-2,3-diacylglucosamine, which can disrupt the inner membrane and lead to bacterial cell death. nih.govacs.org

LpxB-Catalyzed Condensation involving Lipid X

The subsequent step in the pathway is a condensation reaction catalyzed by the disaccharide synthase LpxB. mdpi.commicrobiologyresearch.org LpxB joins a molecule of lipid X with a molecule of UDP-2,3-diacylglucosamine, releasing the UDP nucleotide carrier and forming a tetra-acylated glucosamine (B1671600) disaccharide 1-monophosphate (DSMP). nih.govnih.govasm.org This product is then inserted into the inner leaflet of the inner membrane. nih.gov LpxB has been observed to co-purify with phospholipids (B1166683), suggesting its association with the cell membrane. mdpi.com

Subcellular Localization of Lipid X(2-) Biosynthetic Enzymes and Pathway

In Gram-negative bacteria, the initial steps of lipid A biosynthesis, including the formation of lipid X, occur in the cytoplasm. nih.gov The later stages, involving enzymes like LpxH and LpxB, are associated with the inner membrane. mdpi.comnih.govacs.org Specifically, LpxH is a peripheral membrane protein, and LpxB is thought to be an integral membrane protein. nih.gov The final steps of lipid A synthesis and its subsequent transport to the outer membrane also occur at the inner membrane. nih.gov

Interestingly, a pathway for lipid A biosynthesis resembling that of E. coli has been identified in the plant Arabidopsis thaliana. pnas.org In these eukaryotic cells, the enzymes involved in the synthesis of lipid A precursors, including those analogous to LpxA, LpxC, LpxD, LpxB, and LpxK, are localized to the mitochondria. pnas.org The lipid X that accumulates in certain Arabidopsis mutants is found predominantly in the mitochondria and chloroplasts, suggesting that these organelles are the primary sites of its synthesis and potential transport within the plant cell. pnas.org

Metabolic Interconnections and Precursor Flux, including NADPH Involvement

The biosynthesis of lipid X is intricately linked with other major metabolic pathways, primarily through the supply of precursors. The acyl chain donor for the initial steps of lipid A synthesis, (R)-3-hydroxymyristoyl-ACP, is also a precursor for phospholipid biosynthesis. mdpi.comnih.gov This creates a critical metabolic branch point, and the balance between these two pathways is tightly regulated, in part through the controlled proteolysis of LpxC. mdpi.commdpi.com

The synthesis of fatty acids, the building blocks of lipids, is an energy-intensive process that requires reducing power in the form of NADPH. oup.com In many organisms, the pentose (B10789219) phosphate (B84403) pathway (PPP) is a major source of NADPH for biosynthetic processes. plos.orgnih.govbiomolther.org The PPP, along with other enzymes like malic enzyme and isocitrate dehydrogenase, contributes to the cellular pool of NADPH necessary for fatty acid synthesis and, consequently, for the production of lipid X. plos.orgnih.gov The flux through these pathways can be regulated in response to cellular needs, ensuring an adequate supply of precursors for lipid biosynthesis. plos.org

Genetic Determinants and Modulation of Biosynthetic Pathway Genes

The genes encoding the enzymes of the lipid A biosynthetic pathway are essential for the viability of most Gram-negative bacteria. nih.gov These genes, including lpxA, lpxC, lpxD, lpxH, and lpxB, are often highly conserved across different species. asm.org The expression and activity of these genes are subject to complex regulatory networks to ensure the proper assembly of the outer membrane.

Genetic manipulation of these biosynthetic genes has been a key strategy for studying their function. nih.gov For instance, the creation of conditional lethal mutants has been instrumental in identifying essential genes and understanding the consequences of their depletion. asm.org Furthermore, genome-wide association studies and chemogenomic analyses have begun to identify genetic variants and additional regulatory factors that influence lipid metabolism and tolerance to lipid-related stresses. plos.orgnih.govelifesciences.org The regulation of these genes is crucial for maintaining membrane homeostasis and responding to environmental challenges. mdpi.comaging-us.com

Cellular and Molecular Functions of Lipid X 2

Contribution to Bacterial Cell Envelope Biogenesis and Structural Integrity

Lipid X is an essential precursor in the conserved biosynthetic pathway of lipid A, which constitutes the hydrophobic anchor of lipopolysaccharide (LPS). annualreviews.orgwikipedia.org In Gram-negative bacteria like Escherichia coli, the cell envelope is a complex multi-layered structure, and the outer membrane acts as a formidable permeability barrier, a property largely conferred by the asymmetric outer leaflet composed almost entirely of LPS. wikipedia.orgnih.gov

The biogenesis of the cell envelope is a highly organized process where components are synthesized in the cytoplasm or at the inner membrane and then transported to their final destination. nih.gov The pathway for lipid A synthesis begins in the cytoplasm and proceeds on the cytoplasmic face of the inner membrane. annualreviews.org Lipid X (2,3-diacyl-GlcN-1-P) is formed after the first few enzymatic steps. nih.gov It is a key intermediate that is subsequently condensed with UDP-2,3-diacyl-GlcN by the enzyme LpxB to form the disaccharide backbone of lipid A. nih.govpnas.org This disaccharide is further modified before being flipped across the inner membrane by the MsbA transporter and ultimately incorporated into the outer membrane as part of the complete LPS molecule. annualreviews.orgmdpi.com

The structural integrity of Gram-negative bacteria is critically dependent on a properly formed LPS layer. wikipedia.org The lipid A moiety anchors the entire LPS molecule into the outer membrane, contributing to its stability and its function as a barrier against many antimicrobial agents. wikipedia.orgresearchgate.net Therefore, the synthesis of lipid X as a committed intermediate in this pathway is fundamental to the biogenesis and structural integrity of the bacterial cell envelope. nih.gov

Role as an Endogenous Escherichia coli Metabolite

Lipid X is a naturally occurring, or endogenous, metabolite in Escherichia coli. nih.gov However, in wild-type cells under normal growth conditions, it is present at very low, almost undetectable levels. annualreviews.org Its discovery was made possible through the study of specific E. coli mutants that were deficient in phosphatidylglycerol. annualreviews.org In these mutants, lipid X was found to accumulate to levels approximately 500-fold higher than in wild-type cells, reaching about 5% to 10% of the total cellular lipid. annualreviews.org

This accumulation highlighted its role as a metabolic intermediate. The low steady-state concentration in wild-type cells is due to its efficient and rapid conversion into the next intermediate in the lipid A pathway by the lipid A disaccharide synthase enzyme, LpxB. annualreviews.orgnih.gov When LpxB is absent or non-functional, its substrate, lipid X, builds up significantly.

Table 1: Accumulation of Lipid X in E. coli Strains
Strain TypeGenetic CharacteristicRelative Lipid X LevelReference
Wild-TypeFunctioning lipid A biosynthesis pathwayVery low / Baseline annualreviews.org
MutantPhosphatidylglycerol-deficient~500-fold higher than wild-type annualreviews.org
MutantlpxB gene mutation (non-functional LpxB enzyme)>10-fold higher than wild-type pnas.org

Functional Implications of Lipid X Accumulation in Genetically Modified Organisms

The deliberate or unintentional accumulation of lipid X in genetically modified organisms provides significant insights into the function of the lipid A pathway and the broader consequences of altered lipid metabolism. In laboratory settings, strains of E. coli with mutations in genes downstream of lipid X synthesis, such as lpxB (encoding lipid A disaccharide synthase) or lpxK (encoding the lipid A 1-diphosphate synthase), are used to study the pathway. pnas.org

In an lpxB mutant, the block in the pathway leads to a significant build-up of lipid X. pnas.org This accumulation serves as a clear biochemical phenotype confirming the role of LpxB in consuming lipid X. This principle has been demonstrated not only in bacteria but also in plants like Arabidopsis thaliana, which surprisingly contains genes for a lipid A-like biosynthesis pathway. In Arabidopsis atlpxb-1 mutants, lipid X levels accumulate more than tenfold compared to wild-type plants, demonstrating the conservation of this metabolic step. pnas.org

Beyond its utility in pathway elucidation, the accumulation of specific lipid precursors can have broader physiological effects. The engineering of microbial lipid metabolism is a significant area of biotechnology, often aimed at overproducing valuable lipids like free fatty acids or triacylglycerols for biofuels and other products. aocs.org While lipid X itself is not a target product, studies on its accumulation demonstrate that disrupting a major lipid biosynthetic pathway can have pleiotropic effects on cell physiology, potentially impacting membrane integrity and growth. frontiersin.org For instance, the accumulation of lipid precursors in the inner membrane can disrupt its structure and lead to cell lysis. frontiersin.org

Broader Context of Lipid-Mediated Cellular Signaling and Membrane Dynamics

The role of lipid X(2-) is best understood within the broader context of the diverse functions that lipids perform in cellular processes, which extend far beyond simply forming structural barriers. Lipids are dynamic molecules that are central to membrane organization and cellular signaling. frontiersin.orglongdom.org

The physical state of the cell membrane, often described in terms of fluidity, is critical for cellular function. nih.gov Membrane fluidity is determined by the lipid composition, including the length and degree of saturation of fatty acid chains, the nature of the polar head groups, and in eukaryotes, the presence of sterols. pnas.orgnih.gov Bacteria regulate their membrane fluidity in a process known as homeoviscous adaptation, altering their lipid composition in response to environmental changes like temperature. nih.gov

In recent years, the simple "fluid mosaic" model of the cell membrane has been revised to include the concept of lipid microdomains, or "lipid rafts." mdpi.comasm.org These are specialized regions within the membrane enriched in certain lipids and proteins. nih.gov In bacteria, these functional membrane microdomains (FMMs) are thought to organize cellular processes such as signal transduction, protein secretion, and transport. asm.orgnih.gov While bacterial membranes lack cholesterol, other lipids like hopanoids or the localized enrichment of specific phospholipids (B1166683) such as cardiolipin (B10847521) can promote the formation of these ordered domains. mdpi.comasm.org The integrity of these rafts is crucial for the function of the proteins they contain, including those involved in signaling. nih.gov

While lipid X(2-) itself is a transient intermediate within the inner membrane, its end-product, LPS, is the primary constituent of the outer leaflet of the outer membrane. wikipedia.org The physicochemical properties of LPS, dictated by its lipid A anchor and polysaccharide chains, are a major determinant of the outer membrane's unique characteristics, including its rigidity and low permeability. researchgate.net

Lipid metabolism is intricately linked with cellular signaling networks. creative-diagnostics.comredalyc.org Bioactive lipids can function as signaling molecules, either as second messengers that relay signals within the cell or as ligands for specific receptors. longdom.org Major classes of signaling lipids include phosphoinositides, sphingolipids, and diacylglycerol (DAG). longdom.orgsinobiological.com The synthesis and breakdown of structural lipids can generate these signaling intermediates, linking the metabolic state of the cell to its signaling activities. sinobiological.com

In bacteria, lipid-mediated signaling is an emerging area of study. There are examples where lipid metabolism is directly tied to regulatory pathways. For instance, free fatty acids generated by phospholipases in the outer membrane can act as second messengers to regulate the synthesis of LPS precursors, thereby maintaining homeostasis of the cell envelope. frontiersin.org Furthermore, the accumulation of lipid storage molecules, such as triacylglycerols in intrabacterial lipid inclusions, is not merely for energy storage but also plays a role in bacterial persistence, pathogenicity, and stress tolerance. asm.org

Role of Lipid X 2 in Immunological Processes and Host Pathogen Interactions

Immunomodulatory Aspects Derived from LPS Precursors

The immunological activity of LPS precursors can be highly variable. Research has shown that the purity of Lipid X preparations is critical to understanding their function. Early studies reported conflicting activities, with some batches inducing cytokine release and others inhibiting it. It was later discovered that highly purified Lipid X is largely devoid of direct immunostimulatory activity. nih.gov The observed effects were often due to trace amounts of highly active contaminants, such as acylated disaccharide-1-phosphates, which can be potent inducers or inhibitors of the immune response. nih.gov This highlights that the specific molecular structure of lipid A-like molecules dictates their interaction with the host immune system.

The primary mechanism by which the host recognizes Gram-negative bacteria is through the detection of LPS by a specialized receptor complex. This complex consists of Toll-like receptor 4 (TLR4) and its co-receptor, myeloid differentiation factor 2 (MD-2). frontiersin.orgresearchgate.net The process is facilitated by other proteins, including Lipopolysaccharide Binding Protein (LBP), which extracts LPS from the bacterial membrane, and CD14, which presents it to the TLR4/MD-2 complex. bjid.org.br

The crucial recognition event involves the binding of the lipid A portion of LPS into a deep hydrophobic pocket within the MD-2 protein. researchgate.netbjid.org.br This binding induces a conformational change that promotes the dimerization of the TLR4-MD-2 complex, initiating downstream signaling cascades that lead to an inflammatory response. frontiersin.orgresearchgate.net The interaction is highly specific to the structure of lipid A; for instance, the number and length of its acyl chains determine whether the molecule acts as an agonist (activator) or an antagonist (inhibitor). frontiersin.orgplos.org Synthetic mimetics of Lipid X have been developed that can bind to MD-2 and act as antagonists, blocking the activation of TLR4 by LPS and demonstrating the potential for therapeutic intervention. researchgate.net

Table 1: Key Components of the LPS Recognition Complex

Component Type Function in LPS Recognition
LBP Soluble Plasma Protein Binds to LPS in the bloodstream and facilitates its transfer to CD14. bjid.org.br
CD14 Glycosylphosphatidylinositol (GPI)-anchored or soluble protein Receives LPS from LBP and presents it to the TLR4/MD-2 complex. bjid.org.brresearchgate.net
MD-2 Secreted Accessory Protein Physically associates with TLR4 and contains the primary binding pocket for the lipid A moiety of LPS. frontiersin.orgresearchgate.net

| TLR4 | Transmembrane Protein (PRR) | Forms a heterodimer with MD-2; dimerization upon LPS binding initiates intracellular signaling. frontiersin.orgbjid.org.br |

Macrophages are central players in the innate immune response, capable of adopting different functional phenotypes, or polarization states, in response to environmental cues. nih.gov The classical (M1) activation state, typically induced by stimuli like LPS and the cytokine interferon-gamma (IFN-γ), is characterized by a pro-inflammatory profile. nih.govpnas.org M1 macrophages are crucial for host defense against pathogens, producing high levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β. mdpi.complos.org

Conversely, the alternative (M2) activation state is generally associated with anti-inflammatory responses, tissue repair, and immunoregulation, and is characterized by the secretion of cytokines like IL-10. nih.govthermofisher.com The activation of the TLR4 pathway by LPS is a potent driver of M1 polarization. mdpi.com While highly purified Lipid X itself is not a strong inducer of this response, certain related precursor molecules and contaminants found in synthetic batches can be. nih.gov For example, specific N,O-acylated disaccharide-1-phosphate contaminants were found to be powerful inducers of TNF-α release from macrophages, while closely related isomers acted as potent inhibitors of this process. nih.gov This demonstrates that subtle structural variations in LPS precursors can dramatically alter their effect on macrophage cytokine secretion and polarization.

Table 2: Comparison of M1 and M2 Macrophage Phenotypes

Characteristic M1 (Classical) Macrophages M2 (Alternative) Macrophages
Primary Inducers LPS, IFN-γ IL-4, IL-13, IL-10
Key Secreted Cytokines TNF-α, IL-1β, IL-6, IL-12, IL-23 IL-10, TGF-β
Key Surface Markers iNOS, CD86 CD206 (Mannose Receptor), CD163, Arginase-1 (Arg1)

| Primary Functions | Pro-inflammatory response, pathogen killing | Anti-inflammatory, immunoregulation, tissue repair, wound healing |

Data compiled from sources nih.govmdpi.complos.orgthermofisher.com.

Host Recognition via Pattern Recognition Receptors (PRRs), e.g., TLR4/MD2, related to LPS.

Pathogen Strategies Involving Host Lipid Metabolism

Bacterial pathogens have evolved sophisticated strategies to manipulate the host's cellular processes for their own survival and replication. nih.gov A primary target for this manipulation is the host's lipid metabolism. mdpi.comasm.org Pathogens can co-opt host lipids for a variety of purposes, including as a source of nutrients and energy, as building blocks for their own membranes, and as a means to modulate host cell signaling and trafficking to create a favorable intracellular niche. tandfonline.comfrontiersin.org

Intracellular pathogens are particularly adept at hijacking host lipid pathways. asm.orgtandfonline.com They can alter host lipid composition by modulating the uptake of external lipids or by regulating the host's own lipid synthesis machinery. mdpi.com For example, pathogens like Chlamydia and Mycobacterium are known to extensively reprogram host lipid metabolism. asm.org Chlamydia trachomatis, which cannot synthesize its own cholesterol, actively recruits host cholesterol to the membrane of its intracellular vacuole, known as an inclusion. frontiersin.org Mycobacterium tuberculosis is well-documented to utilize host-derived lipids, such as cholesterol and fatty acids, as a primary carbon source during infection, which is critical for its persistence within the host. tandfonline.comnih.gov These manipulations create a lipid-rich environment that supports the pathogen's growth and protects it from host defenses. nih.govnih.gov

Beyond simply acquiring lipids as nutrients, pathogens use lipids to actively interfere with host cell functions. nih.gov Many pathogens secrete effector proteins or enzymes, such as phospholipases, that directly modify host cell lipids. nih.govuniroma1.it These modifications can disrupt membrane integrity, alter signaling cascades, and interfere with vesicular trafficking. nih.govfrontiersin.org For instance, by modifying the phosphoinositide profile of their containing vacuole, pathogens can prevent its fusion with lysosomes, a key strategy to avoid degradation. nih.govresearchgate.net Some pathogen-derived lipids can act as molecular mimics of host signaling lipids, allowing them to subvert complex regulatory networks that control apoptosis, inflammation, and membrane trafficking. nih.govresearchgate.net

Exploitation and Manipulation of Host Lipid Homeostasis by Bacterial Pathogens.

Influence on Phagocytosis and Intracellular Pathogen Fate

Phagocytosis is a fundamental process of the innate immune system where cells like macrophages engulf pathogens into a membrane-bound vesicle called a phagosome. nih.gov The nascent phagosome then undergoes a complex maturation process, fusing with endosomes and lysosomes to become a highly acidic and degradative phagolysosome, where the pathogen is killed. nih.govresearchgate.net This maturation is a tightly regulated sequence of events involving extensive membrane remodeling, and lipids play a critical role as key regulators and signaling platforms in this pathway. nih.govresearchgate.net

The lipid composition of the phagosomal membrane changes dynamically during maturation. Specific lipid species, particularly phosphoinositides like phosphatidylinositol 3-phosphate (PI(3)P) and phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), act as docking sites for specific effector proteins that control vesicular fusion and fission events. researchgate.net By recruiting these proteins in a coordinated manner, lipids orchestrate the step-wise transformation of the phagosome. nih.govresearchgate.net

Successful intracellular pathogens have devised ways to subvert this process to ensure their survival. nih.gov A common strategy is to arrest phagosome maturation, preventing the formation of a hostile phagolysosome. researchgate.net Pathogens can achieve this by manipulating the lipid composition of the phagosomal membrane. For example, Mycobacterium tuberculosis produces lipid products, such as lipoarabinomannan (LAM) and phosphatidyl-myo-inositol mannosides (PIMs), which interfere with the host's membrane trafficking machinery. researchgate.net These mycobacterial lipids can block the acquisition of key host proteins needed for maturation, effectively halting the process and creating a safe replicative niche inside the macrophage. researchgate.net This manipulation of phagosomal lipid metabolism is a critical determinant of intracellular pathogen fate. nih.govresearchgate.net

Consideration of Lipids as Bacterial Virulence Factors within the LPS Context

Lipids are crucial molecules in the interplay between bacteria and their hosts, with many serving as significant virulence factors. In Gram-negative bacteria, the outer membrane component Lipopolysaccharide (LPS) is a primary determinant of pathogenicity. The virulence of LPS is largely attributed to its lipid component, Lipid A, which acts as a potent activator of the host's innate immune system. oup.comnih.gov Lipid X, chemically known as 2,3-diacylglucosamine-1-phosphate, is a pivotal, well-conserved intermediate in the biosynthesis of Lipid A. nih.govmdpi.com

The synthesis of Lipid A occurs via the Raetz pathway, a series of enzymatic steps in the bacterial cytoplasm. mdpi.combiomolther.org In this pathway, the enzyme LpxH catalyzes the cleavage of UDP-2,3-diacylglucosamine to produce Lipid X and UMP. oup.comnih.gov Subsequently, the enzyme LpxB condenses Lipid X with a molecule of UDP-2,3-diacylglucosamine to form a tetraacylated disaccharide, a direct precursor to Lipid A. nih.govplos.org Because this pathway is essential for the formation of the outer membrane in most Gram-negative bacteria, the enzymes involved, including those for Lipid X synthesis, are considered targets for antibacterial agents. biomolther.org

The structure of Lipid A is critical for its recognition by the host's Toll-like receptor 4 (TLR4), which triggers an inflammatory response. oup.com Bacteria have developed mechanisms to modify the structure of their Lipid A to evade this immune surveillance, thereby enhancing their virulence. These modifications can include altering the number or length of acyl chains or changing the phosphorylation status. asm.org Such alterations can weaken the interaction with TLR4, dampening the host immune response and allowing the bacteria to proliferate. asm.org

While Lipid A is a powerful endotoxin, its precursor, Lipid X, has been reported to lack this toxic activity. Studies have shown that Lipid X does not exhibit activity against endothelial cells in vitro and is not toxic in vivo. biomolther.org Its significance as a virulence factor is therefore indirect, stemming from its indispensable role in the biosynthesis of the highly immunogenic Lipid A. The integrity of the LPS molecule, which relies on the complete synthesis of Lipid A, is vital for bacterial survival and resistance to host defense mechanisms, such as antimicrobial peptides. plos.org

Compound/MoleculeRole in LPS ContextRelationship to Virulence
Lipopolysaccharide (LPS) Major component of the outer membrane of Gram-negative bacteria.Acts as an endotoxin, triggering strong immune responses; structural integrity is key for bacterial protection. oup.commdpi.com
Lipid A The hydrophobic, membrane-anchoring domain of LPS.The primary endotoxic component of LPS; recognized by host TLR4 to initiate an inflammatory cascade. oup.combiomolther.org
Lipid X (2,3-diacylglucosamine-1-phosphate) An essential biosynthetic precursor to Lipid A in the Raetz pathway. nih.govmdpi.comIndirect role; essential for the synthesis of Lipid A, but lacks the direct endotoxic activity of mature Lipid A. biomolther.org
UDP-2,3-diacylglucosamine Precursor molecule for the formation of Lipid X. nih.govEssential for the biosynthesis of Lipid A.
Toll-like receptor 4 (TLR4) Host pattern recognition receptor.Recognizes Lipid A, leading to the activation of innate immunity and inflammation. oup.comnih.gov

Interkingdom Communication Mediated by Lipids

Interkingdom communication refers to the exchange of signaling molecules between organisms from different kingdoms, such as between bacteria and their eukaryotic hosts. This molecular dialogue is fundamental to both symbiotic and pathogenic relationships. nih.gov Lipids and their derivatives represent a significant class of molecules used in this cross-kingdom cell-to-cell signaling. nih.govmdpi.com

Bacteria produce a variety of lipid-based signaling molecules to communicate with each other in a process known as quorum sensing, which allows them to coordinate gene expression with population density. nih.gov A well-known class of such molecules in Gram-negative bacteria is the N-acyl-homoserine lactones (AHLs), which are fatty-acid-based signals. nih.gov These bacterial signals can also be perceived by host cells, influencing host immune responses and other physiological processes. Conversely, pathogens can "hijack" host-produced signals, such as hormones, to regulate their own gene expression, including virulence genes. nih.gov

Lipid-based signaling is not confined to small, diffusible molecules. Bacteria also release outer membrane vesicles (OMVs), which are spherical, lipid bilayer nanostructures derived from the outer membrane. bohrium.com These vesicles are loaded with various cargo, including proteins, nucleic acids, and lipids like LPS. OMVs can fuse with host cells or be taken up through endocytosis, delivering their contents and thereby modulating host cell functions. nih.govmdpi.com This serves as a sophisticated mechanism for pathogens to interact with the host environment, deliver virulence factors, and manipulate host immune responses. mdpi.com

While Lipid X itself is an intracellular intermediate in the biosynthesis of LPS and has not been identified as a direct signaling molecule in interkingdom communication, its formation is integral to the production of bacterial surface lipids that are at the forefront of host-pathogen interactions. nih.govmdpi.com The synthesis of complex lipids like LPS and phospholipids (B1166683), which constitute the bacterial membranes and the OMVs derived from them, relies on foundational biosynthetic pathways. mdpi.com Therefore, the metabolic pathways that produce structural lipids also provide the building blocks for molecules and structures that are critical for mediating communication and interaction with the host.

Structural Biology and Molecular Interactions of Lipid X 2

Detailed Molecular Architecture and Stereochemical Features

Lipid X, with the chemical formula C34H65NO18P, is a key intermediate in the biosynthesis of Lipid A, the hydrophobic anchor of lipopolysaccharides (LPS) in the outer membrane of most Gram-negative bacteria. researchgate.netmicrobiologyresearch.org The dianionic form, lipid X(2-), is the major species at a physiological pH of 7.3, resulting from the deprotonation of the phosphate (B84403) OH groups. ebi.ac.uk

Analysis of the Glucosamine (B1671600) Backbone and Acyl Chain Substituents

The core structure of lipid X(2-) consists of a glucosamine backbone. Specifically, it is a 2,3-diacylglucosamine 1-phosphate. researchgate.netmicrobiologyresearch.org This backbone is substituted with two acyl chains. In Escherichia coli, these are typically (R)-3-hydroxymyristoyl groups, which are 14-carbon saturated fatty acids with a hydroxyl group at the third carbon position. microbiologyresearch.orgpnas.org The attachment of these acyl chains is crucial for the molecule's role in the subsequent steps of Lipid A synthesis.

The stereochemistry of the acyl chains is specific, with the (R)-configuration being essential for recognition by the enzymes in the biosynthetic pathway. microbiologyresearch.orgpnas.org The length and substitution of these fatty acyl chains can vary among different bacterial species. britannica.comlipidmaps.org For instance, some bacteria may incorporate different length acyl chains or further modify them. britannica.com

Protein-Lipid Interactions Involving Lipid X(2-) Biosynthetic Enzymes

The biosynthesis of Lipid A involves a series of enzymatic reactions, and the interactions between the lipid intermediates, including lipid X(2-), and the biosynthetic enzymes are highly specific and regulated. These enzymes can be broadly categorized as soluble cytoplasmic proteins and peripheral membrane proteins.

Structural Characterization of Soluble Enzyme Interactions (LpxA, LpxC, LpxD)

The initial steps of Lipid A biosynthesis are catalyzed by soluble enzymes in the cytoplasm.

LpxA (UDP-N-acetylglucosamine acyltransferase): This enzyme catalyzes the first step, transferring an (R)-3-hydroxyacyl chain from an acyl carrier protein (ACP) to the 3-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc). pnas.orgpnas.org Crystal structures of E. coli LpxA have revealed a unique left-handed parallel β-helix fold. pnas.orgpnas.org The enzyme is highly selective for the length of the acyl chain, a feature often referred to as a "hydrocarbon ruler." pnas.orgacs.org Structural studies of LpxA in complex with its product, UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc, have provided insights into this selectivity and support a direct transfer mechanism for the acylation. pnas.org The binding of inhibitors has also been studied, showing that they can occupy the region where the acyl-ACP substrate would bind. pnas.orgnih.gov

LpxC (UDP-3-O-(acyl)-N-acetylglucosamine deacetylase): LpxC catalyzes the second and committed step in Lipid A biosynthesis: the deacetylation of UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine. nih.govnih.govproteopedia.org This zinc-dependent metalloenzyme is a critical target for the development of new antibiotics. proteopedia.orgduke.edu Crystal structures of LpxC complexed with its product and various inhibitors have been determined. nih.govnih.gov These structures show that the product binds in a conserved groove, with the 2-amino group positioned in the active site. nih.gov The mechanism involves a general acid-base catalyst pair, with Glu78 and His265 playing key roles. nih.gov The enzyme can utilize either Fe²⁺ or Zn²⁺ as a cofactor, with the Fe²⁺-bound form exhibiting higher activity. researchgate.net

LpxD (UDP-3-O-[(R)-3-hydroxymyristoyl]-glucosamine N-acyltransferase): LpxD catalyzes the transfer of a second (R)-3-hydroxymyristoyl chain from ACP to the amino group of UDP-3-O-[(R)-3-hydroxymyristoyl]-glucosamine, forming UDP-2,3-diacylglucosamine. microbiologyresearch.orgacs.org Steady-state kinetics suggest a compulsory ordered mechanism where the acyl-ACP binds first. acs.org Mutagenesis studies have identified key residues, such as H239, as the catalytic base. acs.org

EnzymeFunction in Lipid A BiosynthesisStructural Features
LpxA Acylation of UDP-GlcNAcLeft-handed parallel β-helix fold, "hydrocarbon ruler" for acyl chain selectivity. pnas.orgpnas.orgacs.org
LpxC Deacetylation of UDP-3-O-(acyl)-GlcNAcZinc-dependent metalloenzyme, conserved active site groove. nih.govnih.govproteopedia.org
LpxD N-acylation of UDP-3-O-(acyl)-glucosamineFollows a compulsory ordered kinetic mechanism. acs.org

Analysis of Peripheral Membrane Protein Interactions (LpxH, LpxB)

Subsequent steps in the pathway are catalyzed by enzymes that associate with the cytoplasmic membrane.

LpxH (UDP-2,3-diacylglucosamine hydrolase): LpxH is a peripheral membrane protein that catalyzes the hydrolysis of the pyrophosphate bond of UDP-2,3-diacylglucosamine to produce lipid X (2,3-diacylglucosamine 1-phosphate) and UMP. researchgate.netresearchgate.netuniprot.orguniprot.org This reaction is crucial for the subsequent steps of the pathway. microbiologyresearch.org Crystal structures of LpxH have revealed a catalytic domain with homology to metallophosphoesterases, containing a dimanganese cluster. researchgate.net Interestingly, "apo" LpxI, a functional analogue of LpxH found in some bacteria, has been shown to co-purify and co-crystallize with its product, lipid X, providing a direct example of this lipid-protein interaction. researchgate.netnih.gov

LpxB (Lipid A disaccharide synthase): LpxB is a peripheral membrane protein that catalyzes the formation of the lipid A disaccharide by condensing lipid X and UDP-2,3-diacylglucosamine. nih.govcolab.ws It is a member of the GT-B superfamily of glycosyltransferases. nih.gov LpxB's activity is dependent on the concentration of its substrates within a mixed micelle system, suggesting that catalysis occurs at the membrane interface. nih.govcolab.ws The protein co-purifies with several phospholipid molecules per monomer, highlighting its strong association with the membrane. nih.gov Overexpression of LpxB can lead to the formation of aberrant intracellular membranes. colab.ws

General Mechanisms of Lipid-Protein Interactions in Biological Membranes

The interactions between lipids and proteins are fundamental to the structure and function of biological membranes. researchgate.netacs.orgnih.govnih.gov These interactions can range from non-specific, where the bulk properties of the lipid bilayer modulate protein activity, to highly specific, involving defined binding sites on the protein for particular lipid molecules. acs.orgnih.gov

Membrane proteins are surrounded by a shell of lipid molecules, often referred to as the annular shell. nih.gov The fatty acyl chains of these lipids conform to the grooves and protrusions on the protein surface, ensuring tight packing. nih.gov Beyond this annular shell, non-annular lipids can bind between the transmembrane helices of a protein. nih.gov

The function of membrane proteins can be influenced by several factors related to the lipid environment, including the thickness of the bilayer, the presence of specific lipid types (often anionic phospholipids), and the phase of the lipid. nih.gov Recent advances in structural biology and molecular dynamics simulations are providing increasingly detailed views of these complex interactions. nih.govmdpi.com

Identification and Characterization of Specific Lipid Binding Sites on Proteins

The identification of specific lipid-binding sites on proteins is crucial for understanding their regulation and function. nih.govnih.gov While historically challenging to study experimentally, high-resolution crystal structures and computational methods have made significant progress in this area. nih.govrupress.orgnih.gov

Crystal structures of membrane proteins have revealed bound lipid or detergent molecules, often in highly conserved positions, suggesting specific binding sites. pnas.org These sites can involve interactions with both the hydrophobic acyl chains and the polar headgroups of the lipids. Aromatic residues like tryptophan and tyrosine are often found near the membrane interface, where they can interact with lipid headgroups. pnas.org

Computational approaches, such as molecular dynamics (MD) simulations, have become powerful tools for identifying and characterizing lipid-protein interactions. rupress.orgacs.org These methods can predict lipid binding poses and even potential entry and exit pathways for lipids into protein binding pockets. rupress.org Software packages like PyLipID have been developed to analyze MD simulation data to identify binding sites and calculate metrics such as lipid residence times. acs.org

Various experimental techniques are also employed to study these interactions. The protein-lipid overlay assay is a high-throughput method for screening protein-lipid interactions by immobilizing lipids on a nitrocellulose membrane. nih.gov This technique can also be used to identify modulators of these interactions. nih.gov

Allosteric Modulation of Membrane Protein Conformation and Function by Lipids

Allosteric modulation refers to the process where the binding of a molecule at one site on a protein influences the binding or activity at a different, distant site. Lipids are increasingly recognized as crucial allosteric modulators of membrane protein conformation and function. mdpi.compnas.org The diverse lipid environment of a cell membrane can directly impact the structure and activity of the proteins residing within it. biocompare.comoup.com

The binding of specific lipids, such as Lipid X(2-), can induce or stabilize particular conformational states of a membrane protein, thereby altering its functional output. mdpi.com This can occur through direct, specific interactions with binding pockets on the protein or indirectly by altering the physical properties of the surrounding membrane, such as its thickness and curvature. oup.com For instance, studies on the E. coli ammonium (B1175870) channel protein (AmtB) have shown that the binding of different lipids can allosterically modulate its interaction with the regulatory protein GlnK. pnas.orgbiocompare.com The chemical nature of the lipid headgroup and the length of its acyl tails can significantly influence the binding affinity and the extent of allosteric modulation. biocompare.com

Research has demonstrated that lipid-protein interactions can act as allosteric modulators for the binding of other lipid types. pnas.org This suggests that membrane proteins can actively recruit their own specific lipid microenvironment through allosteric mechanisms. pnas.org The binding of one lipid molecule can enhance or inhibit the binding of another, different lipid at a separate site on the protein. pnas.orgnih.gov This complex interplay highlights the sophisticated regulatory role of lipids in cellular processes.

For example, a study on the dopamine (B1211576) D2 receptor, a G protein-coupled receptor (GPCR), revealed a significant interplay between the cell membrane, G proteins, the receptor itself, and allosteric modulators. mdpi.com The binding of allosteric ligands was shown to affect the interactions between the receptor and the surrounding membrane lipids, indicating a mutual influence that is crucial for signaling. mdpi.com

Influence on Membrane Protein Dimerization and Oligomerization States

The oligomerization of membrane proteins, the process by which individual protein monomers associate to form dimers, trimers, or higher-order complexes, is a critical aspect of their function. Lipids play a vital role in mediating these protein-protein interactions within the membrane. mdpi.commdpi.com They can act as a form of "glue," stabilizing the oligomeric state of membrane protein complexes. mdpi.com

Specific lipids have been identified at the interfaces of membrane protein dimers and oligomers in high-resolution structures, directly implicating them in the stabilization of these complexes. mdpi.com For instance, cardiolipin (B10847521) has been shown to be essential for the dimerization of the transporters LeuT and NhaA. mdpi.com The removal of these specific lipids can lead to the dissociation of the oligomer into its constituent monomers, and their reintroduction can restore the complex. mdpi.com

The influence of lipids on oligomerization is not merely structural but also functional. The dimerization of the eukaryotic purine (B94841) transporter UapA, for example, is dependent on the presence of specific phospholipids (B1166683), and this dimerization is crucial for its transport activity. mdpi.com The composition of the lipid bilayer can also influence the dimerization equilibrium of membrane proteins. Studies on the CLC-ec1 Cl⁻/H⁺ antiporter have shown that the dimerization is driven by the energetic cost of solvating the exposed monomer interfaces in the lipid bilayer. elifesciences.orgnih.gov The presence of certain lipids can shift this equilibrium towards the monomeric state by preferentially solvating the exposed monomer surfaces. elifesciences.orgnih.gov

Table 1: Examples of Lipid-Mediated Regulation of Membrane Protein Oligomerization

ProteinLipid(s) InvolvedEffect on OligomerizationFunctional ImplicationReference(s)
LeuT and NhaA Cardiolipin (CL)Required for dimerization.Essential for proper function and stability. mdpi.com
UapA Phosphatidylethanolamine (PE), Phosphatidylinositol (PI)Promotes dimerization from a monomeric state.Dimerization is necessary for transport activity. mdpi.com
CLC-ec1 Short-chain lipidsShifts equilibrium towards monomers.Allows for fine-tuning of protein activity. elifesciences.orgnih.gov
Bacteriorhodopsin Various lipidsFound at the interface of monomers in the trimer.Stabilizes the trimeric structure. mdpi.com
CitS Phosphatidylethanolamine (PE)Binds to one protomer in the dimer, suggesting conformation-specific binding.Potential role in conformational state and function. mdpi.com

Advanced Methodologies for Investigating Lipid-Protein Interactions

Understanding the dynamic and intricate interactions between lipids and membrane proteins requires a sophisticated toolkit of experimental and computational techniques. embo.org Recent advancements in these methodologies have provided unprecedented insights into the structural and functional consequences of these interactions. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations have emerged as a powerful computational tool to study lipid-protein interactions at an atomic or near-atomic level. ucalgary.caspringernature.com These simulations can provide a dynamic view of how lipids and proteins move and interact over time, offering insights that are often difficult to obtain through experimental methods alone. ucalgary.ca

MD simulations can be used to:

Visualize lipid binding: Identify specific binding sites for lipids on the surface of a membrane protein. biorxiv.org

Characterize conformational changes: Observe how lipid binding influences the conformational landscape of a protein. mdpi.com

Investigate oligomerization: Simulate the process of protein dimerization and oligomerization within a lipid bilayer. nih.gov

Predict energetic contributions: Calculate the free energy of lipid binding and its impact on protein stability and function. elifesciences.org

Both all-atom and coarse-grained MD simulations are employed to study these systems. embo.orgnih.gov All-atom simulations provide a high level of detail, while coarse-grained models allow for the simulation of larger systems over longer timescales, which is often necessary to observe processes like lipid diffusion and protein oligomerization. biorxiv.orgnih.gov For instance, coarse-grained MD simulations have been used to study the interactions of the SLC4 protein family with various lipids, identifying putative binding sites and discussing their potential roles in transport function and dimerization. biorxiv.org

Experimental Structural Determination Techniques

Experimental techniques that provide high-resolution structural information are essential for validating and complementing the findings from computational studies.

X-ray crystallography has been a cornerstone of structural biology, providing detailed three-dimensional structures of proteins and their complexes. researchgate.net While crystallizing membrane proteins remains a challenge, numerous structures have been solved that reveal bound lipid molecules. cam.ac.uksemanticscholar.org These structures offer a static snapshot of lipid-protein interactions, showing the precise location and orientation of lipids within a protein's structure. frontiersin.org

To overcome some of the challenges in phasing X-ray diffraction data for membrane proteins, heavy-atom derivative detergents and lipids have been developed. cam.ac.uksemanticscholar.org These labeled molecules can help in determining the structure and identifying the orientation of lipids and detergents around the protein. semanticscholar.org The combination of mass spectrometry with X-ray crystallography has also proven to be a powerful approach for a more thorough structural interpretation of membrane protein-lipid complexes. frontiersin.org

The recent "resolution revolution" in cryo-electron microscopy (cryo-EM) has transformed the field of structural biology, particularly for large and flexible complexes like membrane proteins embedded in lipid environments. biophysics-reports.orgnih.govresearchgate.net Cryo-EM allows for the determination of high-resolution structures of membrane proteins in more native-like environments, such as lipid nanodiscs or liposomes, without the need for crystallization. biophysics-reports.orgresearchgate.net

Table 2: Comparison of Advanced Methodologies for Studying Lipid-Protein Interactions

MethodologyAdvantagesLimitationsKey Findings for Lipid-Protein InteractionsReference(s)
Molecular Dynamics (MD) Simulations Provides dynamic, atomistic detail; can predict energetics and conformational changes.Computationally intensive; accuracy depends on the force field used.Identification of lipid binding sites, elucidation of allosteric mechanisms, and simulation of oligomerization processes. ucalgary.cabiorxiv.orgrupress.org
X-ray Crystallography Provides high-resolution static structures.Requires well-ordered crystals, which can be difficult to obtain for membrane proteins; may not represent the native environment.Precise location of bound lipids at protein interfaces, revealing the structural basis of lipid modulation. cam.ac.ukfrontiersin.orgiucr.org
Cryo-Electron Microscopy (Cryo-EM) Can determine structures in near-native lipid environments without crystallization; suitable for large, flexible complexes.Resolution can be limited for smaller proteins or highly dynamic regions.Visualization of lipid densities around membrane proteins, revealing the influence of the lipid environment on protein structure and function. biophysics-reports.orgnih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed insights into the atomic-level structure, conformation, and dynamics of molecules. It has been an indispensable tool in the structural elucidation of Lipid X and its derivatives, which are key precursors in the biosynthesis of lipopolysaccharides (LPS) in Gram-negative bacteria. nih.govacs.org The application of ¹H, ¹³C, and ³¹P NMR allows for the comprehensive characterization of the glucosamine backbone, the attached acyl chains, and the critical phosphate moiety of Lipid X.

¹H and ¹³C NMR Spectroscopy

One-dimensional and two-dimensional NMR experiments are fundamental for assigning the proton (¹H) and carbon (¹³C) signals of the Lipid X molecule. The chemical structure of Lipid X, formally known as 2,3-diacylglucosamine 1-phosphate, consists of a D-glucosamine (GlcN) unit acylated at the 2- and 3-positions and phosphorylated at the anomeric (C1) position. nih.govresearchgate.net

Detailed NMR studies performed on the core-lipid A backbone of LPS from Xanthomonas translucens, which contains the fundamental β-(1→6)-linked GlcpN disaccharide unit derived from Lipid X, provide representative chemical shift data. oup.com The anomeric proton (H1) of the glucosamine unit typically resonates in a distinct region of the ¹H NMR spectrum, and its coupling constant to H2 (J₁,₂) is indicative of the α- or β-configuration. oup.com The signals for the two glucosamine residues in the lipid A backbone, which are structurally analogous to Lipid X and its partner in the disaccharide, are well-resolved in 2D spectra like HSQC. oup.com

The protons of the acyl chains give rise to characteristic signals in the upfield region of the ¹H NMR spectrum. These include signals for the terminal methyl groups (-CH₃), the long methylene (B1212753) chain (-(CH₂)n-), and the protons adjacent to carbonyl groups or on hydroxylated carbons. scielo.brnih.gov Similarly, ¹³C NMR provides a wide spectral dispersion, allowing for the resolution of individual carbon atoms within the molecule, from the carbonyl carbons of the ester linkages to the carbons of the glucosamine ring and the aliphatic acyl chains. acs.org

Detailed Research Findings

The following tables present assigned ¹H and ¹³C chemical shifts for the glucosamine (GlcN) residues within a core-lipid A structure, which serves as a model for the NMR characteristics of Lipid X. oup.com

Table 1: Interactive ¹H NMR Chemical Shift Assignments for Glucosamine Residues in a Lipid A-like Environment oup.com

ProtonChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
Residue G (α-D-GlcpN)
H14.90dJ₁,₂ = 3.4
H23.89m
H35.34tJ₂,₃ ≈ J₃,₄ = 9.8
H43.99tJ₃,₄ ≈ J₄,₅ = 9.8
H54.09m
H6a3.93m
H6b3.73m
Residue C (β-D-GlcpN)
H14.30dJ₁,₂ = 8.0
H23.84m
H35.09tJ₂,₃ ≈ J₃,₄ = 9.8
H43.71tJ₃,₄ ≈ J₄,₅ = 9.8
H53.59m
H6a3.88m
H6b3.69m

Table 2: Interactive ¹³C NMR Chemical Shift Assignments for Glucosamine Residues in a Lipid A-like Environment oup.com

CarbonChemical Shift (δ) in ppm
Residue G (α-D-GlcpN)
C195.00
C256.46
C372.03
C471.93
C572.82
C661.85
Residue C (β-D-GlcpN)
C1102.04
C255.18
C374.34
C470.82
C577.01
C669.10

³¹P NMR Spectroscopy

³¹P NMR spectroscopy is uniquely suited for studying the phosphate group of Lipid X(2-). acs.orgavantiresearch.com Since phosphorus is present in a single chemical environment within the molecule, a ³¹P NMR spectrum typically shows one sharp, well-resolved peak for Lipid X. avantiresearch.com The chemical shift (δ) of this phosphorus signal is highly sensitive to its local electronic environment, including the pH-dependent ionization state of the phosphate, its conformation, and any intermolecular interactions with cations or other molecules. nih.govchemrxiv.org

The notation "Lipid X(2-)" implies a dinegative charge on the phosphate group, which is the expected state at neutral or physiological pH. Changes in pH would alter the protonation state of the phosphate, leading to predictable shifts in the ³¹P NMR signal. This makes ³¹P NMR an excellent tool for probing the pKa of the phosphate moiety and its interactions within membrane-mimicking environments like micelles or bicelles. chemrxiv.orgd-nb.info Furthermore, techniques such as ³¹P-¹H Heteronuclear Overhauser Effect (NOE) can provide spatial information, revealing through-space proximity between the phosphate group and protons on the glucosamine ring or acyl chains, thereby helping to define the molecule's three-dimensional conformation in solution.

Regulatory Mechanisms Governing Lipid X 2 Metabolism and Function

Transcriptional and Post-Transcriptional Regulation of Biosynthetic Genes

The flow of metabolites into the Lipid X(2-) pathway begins with the transcriptional and post-transcriptional control of the genes encoding its biosynthetic enzymes. This ensures that the building blocks are synthesized in appropriate quantities to meet cellular demand.

In bacteria, the synthesis of fatty acids, which are essential components of Lipid X(2-), is controlled by dedicated transcription factors. For instance, in various bacterial species, regulators such as FadR and FabT act as repressors that modulate the expression of genes involved in fatty acid biosynthesis (fab) and degradation (fad). asm.org When intracellular levels of long-chain acyl-CoA molecules are sufficient, they can bind to these repressors, leading to a derepression of degradation pathways and a repression of synthesis, thereby controlling the availability of acyl chains for Lipid X(2-) production. asm.org While these transcription factors control the synthesis of a key substrate, the genes directly responsible for the initial steps of Lipid X(2-) synthesis, such as lpxA and lpxC, are also subject to regulation that aligns their expression with the requirements for cell envelope expansion.

In a broader biological context, lipid metabolism is governed by several families of transcription factors. In eukaryotes, key regulators include Sterol Regulatory Element-Binding Proteins (SREBPs), Liver X Receptors (LXRs), and Peroxisome Proliferator-Activated Receptors (PPARs). nih.govnih.govnih.gov SREBPs, for example, are critical for activating genes involved in lipogenesis and cholesterol synthesis. nih.govmdpi.com LXRs function as cellular cholesterol sensors, transcriptionally activating genes for cholesterol transport and efflux. nih.govscispace.comnih.gov Although these specific factors are not present in bacteria, they exemplify the universal principle of using transcription factors to orchestrate a coordinated genomic response to changing metabolic needs. nih.gov

Post-transcriptional regulation by non-coding RNAs has emerged as a critical layer of control in metabolic pathways. nih.govmdpi.com In bacteria, small RNAs (sRNAs) play a significant role. The synthesis of UDP-GlcNAc, a direct precursor for the Lipid X(2-) backbone, requires the enzyme GlmS. The levels of this enzyme are regulated by a cascade involving the sRNAs GlmY and GlmZ, which ensures that precursor availability is matched to the demand for cell wall synthesis. nih.gov Furthermore, the synthesis of LpxC, the enzyme catalyzing the first committed step of the pathway, is subject to negative post-transcriptional regulation by the GcvB sRNA. nih.gov

In eukaryotes, microRNAs (miRNAs) and long non-coding RNAs (lncRNAs) are extensively involved in regulating lipid homeostasis. nih.govfrontiersin.org miRNAs can target the messenger RNAs (mRNAs) of key lipid metabolism enzymes for degradation or translational repression. mdpi.comfrontiersin.org For example, specific miRNAs have been shown to repress the expression of the Liver X Receptor alpha (LXRα). mdpi.com LncRNAs can act as scaffolds, decoys, or guides for chromatin-modifying complexes to regulate the expression of entire networks of lipid metabolism genes. nih.govresearchgate.net These mechanisms highlight the sophisticated post-transcriptional control exerted over lipid biosynthetic pathways across different domains of life.

Role of Key Transcription Factors in Lipid Metabolism.

Intrinsic Enzyme Regulation: Feedback Inhibition and Allosteric Control

Direct regulation of enzyme activity provides an immediate response to fluctuations in metabolite concentrations. This is achieved through feedback inhibition and allosteric control, where pathway intermediates or products bind to enzymes to modulate their activity.

A critical point of regulation in the Lipid X(2-) pathway is the enzyme LpxC, which is a zinc-dependent deacetylase. The activity of LpxC is allosterically inhibited by the adaptor protein LapB (also known as YciM). pnas.orgpnas.org Binding of LapB to LpxC not only targets it for degradation but also directly inhibits its enzymatic activity, providing a dual-control mechanism to rapidly shut down the pathway when LPS is abundant. pnas.org This allosteric inhibition represents a key intrinsic mechanism for modulating cellular LPS levels. pnas.orgpnas.org

The principle of feedback inhibition is a common regulatory strategy in the synthesis of bacterial cell surface components. In the related peptidoglycan (PG) biogenesis pathway, the enzyme MraY, which synthesizes the first lipid-linked precursor, is subject to feedback inhibition by a downstream product, Lipid II. nih.govbiorxiv.org When the supply of PG precursors exceeds the capacity of the cell wall synthesis machinery, the accumulation of Lipid II allosterically inhibits MraY activity. nih.gov This prevents the sequestration of the limited lipid carrier, C55P, in the PG pathway, making it available for other essential processes, including LPS synthesis. nih.gov This model illustrates how feedback control can efficiently balance the flux of shared precursors among competing biosynthetic pathways.

Interplay with Cellular Metabolic States and Environmental Cues

This balance is largely maintained by controlling the cellular level of the LpxC enzyme. The proteolytic degradation of LpxC by the FtsH protease is modulated in response to the state of LPS synthesis and transport. nih.gov For instance, defects in the LPS transport (Lpt) machinery can lead to an accumulation of LPS in the inner membrane, signaling for the downregulation of LpxC to halt further synthesis. nih.gov This system allows the cell to sense the status of its outer membrane and adjust the production of Lipid X(2-) and its derivatives accordingly, linking synthesis to cellular demand and preventing the toxic accumulation of intermediates. The entire process is responsive to the cell's energy status and nutrient availability, as robust cell wall synthesis is intrinsically linked to growth rate. plos.orgfrontiersin.org

Coordinated Regulation of Lipid Synthesis for Membrane Biogenesis and Lipid Homeostasis

The synthesis of lipids for membrane biogenesis is a highly coordinated process involving the concerted action of multiple metabolic pathways. nih.govannualreviews.org In bacteria, maintaining lipid homeostasis requires a precise balance between the synthesis of phospholipids (B1166683) for the inner and outer membranes and the synthesis of LPS, which is anchored by Lipid A (derived from Lipid X(2-)) in the outer leaflet of the outer membrane. nih.govembopress.org

The central mechanism for this coordination is the regulation of LpxC protein stability. nih.govnih.gov By controlling the rate of LpxC degradation, the cell effectively controls the entry point into the LPS biosynthetic pathway. pnas.org This ensures that the production of Lipid X(2-) is synchronized with the synthesis of other membrane components, such as phospholipids and proteins. nih.govembopress.org The essential protein LapC (YejM) acts as a sensor and an antagonist of the LpxC degradation pathway, serving as a checkpoint to maintain a critical level of LpxC based on cellular needs and preventing unchecked proteolysis. nih.gov This intricate system ensures that the biogenesis of the complex Gram-negative cell envelope is a balanced and robust process, preserving membrane integrity and function. frontiersin.orgfrontiersin.org

Post-Translational Modification-Dependent Regulation of Lipid-Modifying Enzymes, including Phosphorylation

Post-translational modifications provide a rapid and versatile means of regulating enzyme function. The most prominent post-translational regulatory mechanism governing the Lipid X(2-) pathway is the controlled proteolysis of the LpxC enzyme. nih.gov LpxC is targeted for degradation by the essential membrane protease FtsH. pnas.orgnih.gov This process is not constitutive but is mediated by the adaptor protein LapB, which recruits LpxC to FtsH when LPS is abundant. pnas.org The activity of this proteolytic system is further modulated by LapC, which senses the state of LPS biogenesis and prevents excessive LpxC degradation. nih.gov This regulated proteolysis is the primary mechanism for controlling the flux of metabolites into the LPS pathway in response to cellular feedback. pnas.orgnih.gov

While proteolysis is key for LpxC, phosphorylation is a widespread mechanism for regulating lipid metabolic enzymes in both prokaryotes and eukaryotes. nih.govresearchgate.net In various organisms, protein kinases such as AMP-activated protein kinase (AMPK) and Protein Kinase C (PKC) phosphorylate key enzymes and transcription factors to control lipid synthesis and breakdown in response to cellular energy status or signaling cascades. thebiogrid.orgjst.go.jp For example, phosphorylation can alter an enzyme's catalytic activity, subcellular localization, or stability. nih.gov In yeast, the phosphorylation of the Pah1 phosphatase, which controls the flow of precursors toward either membrane phospholipids or storage lipids, is a critical regulatory switch. nih.gov Although direct phosphorylation of the core Lipid X(2-) biosynthetic enzymes is not the primary documented control mechanism, this modification represents a fundamental strategy for regulating lipid metabolism that is employed throughout nature. jst.go.jp

Data Tables

Table 1: Key Regulatory Proteins in Lipid X(2-) Metabolism

ProteinOrganism/ContextFunctionRegulatory RoleCitations
LpxC Gram-negative bacteriaUDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylaseCatalyzes the first committed step in LPS biosynthesis; its activity and stability are major points of regulation. pnas.orgpnas.orgnih.gov
LapB (YciM) Escherichia coliAdaptor ProteinBinds to LpxC to allosterically inhibit its activity and deliver it to the FtsH protease for degradation. pnas.orgpnas.org
FtsH Escherichia coliAAA+ ProteaseMembrane-bound protease that degrades LpxC, controlling its cellular levels. pnas.orgnih.gov
LapC (YejM) Escherichia coliSensor ProteinAntagonizes LapB-mediated degradation of LpxC, acting as a checkpoint to maintain LpxC levels. nih.gov
FadR BacteriaTranscription FactorRepresses fatty acid biosynthesis (fab) genes and activates degradation (fad) genes. asm.org
FabT Lactococcus lactisTranscription FactorDedicated repressor of fatty acid biosynthesis (fab) genes. asm.org

Table 2: Regulatory Non-Coding RNAs in Lipid X(2-) Precursor Synthesis

ncRNAOrganism/ContextTarget/PathwayRegulatory EffectCitations
GcvB sRNA BacteriaLpxC synthesisPost-transcriptional negative regulation of LpxC levels. nih.gov
GlmY / GlmZ sRNAs BacteriaGlmS synthesis (precursor for UDP-GlcNAc)A cascade that post-transcriptionally regulates the synthesis of a key precursor for the Lipid X(2-) backbone. nih.gov

Advanced Academic Methodologies for Lipid X 2 Research

Sample Preparation and Extraction Techniques for Lipid Analysis

The initial and one of the most critical stages in lipid analysis is the effective extraction of lipids from a biological matrix. mdpi.com The choice of method depends on several factors including the nature of the sample (e.g., tissue, fluid), its water content, and the specific lipids of interest. nih.govumass.edu Proper sample preparation aims to eliminate interfering substances like proteins and salts and to isolate the lipid fraction for analysis. nih.gov

Optimized Solvent-Based Extraction Methods (e.g., Bligh and Dyer, Folch)

For decades, the methods developed by Folch et al. and subsequently modified by Bligh and Dyer have been the gold standards for total lipid extraction. nih.govmdpi.com These techniques utilize a combination of chloroform (B151607) and methanol (B129727) to effectively extract a broad range of lipids from various biological samples. nih.govcreative-proteomics.com

The Folch method involves homogenizing a sample in a chloroform/methanol mixture (typically 2:1, v/v). mdpi.comcreative-proteomics.com The addition of water or a salt solution induces a phase separation, resulting in a lower chloroform phase containing the lipids and an upper aqueous phase with non-lipid components. mdpi.comcreative-proteomics.com This method is particularly effective for samples with low water content. vliz.be

The Bligh and Dyer method is a modification of the Folch procedure, developed to be more rapid and suitable for tissues with high water content (around 80%). nih.govvliz.be It uses a chloroform/methanol/water mixture (1:2:0.8, v/v/v) to create a single-phase system during homogenization. creative-proteomics.comd-nb.info Subsequent addition of chloroform and water leads to phase separation, with lipids partitioning into the lower chloroform layer. vliz.bed-nb.info The primary advantage of the Bligh and Dyer method is the reduced solvent-to-sample ratio compared to the Folch method. vliz.be

Both methods are highly efficient for extracting a wide array of lipids. However, the choice between them can depend on the sample's lipid content. For samples with less than 2% lipid, both methods yield similar results. vliz.be For samples richer in lipids, the Folch method, with its higher solvent-to-sample ratio, may provide a more exhaustive extraction. nih.govvliz.be

Table 1: Comparison of Conventional Solvent-Based Extraction Methods

Feature Folch Method Bligh and Dyer Method
Solvent System (initial) Chloroform:Methanol (2:1 v/v) Chloroform:Methanol:Water (1:2:0.8 v/v/v)
Typical Sample-to-Solvent Ratio 1:20 (w/v) 1:3 (w/v)
Key Advantage High extraction efficiency for a broad range of lipids, especially in high-lipid samples. nih.govvliz.be Rapid extraction, suitable for high-water content tissues. nih.govvliz.be
Phase Separation Induced by adding water or salt solution. creative-proteomics.com Induced by adding more chloroform and water. d-nb.info
Lipid-Containing Phase Lower (Chloroform) Lower (Chloroform)

Emerging "Green" Extraction Techniques

Concerns over the toxicity and environmental impact of chlorinated solvents like chloroform have spurred the development of "green" extraction techniques. nih.govresearchgate.net These methods aim to use more environmentally friendly solvents and processes.

Supercritical CO₂ Extraction (SCE) is a prominent green technique that utilizes supercritical carbon dioxide as the extraction solvent. nih.gov By altering pressure and temperature, the properties of CO₂ can be manipulated for selective lipid extraction. nih.gov The addition of a co-solvent like ethanol (B145695) can enhance the extraction yield. nih.gov

Ionic Liquids (ILs) , which are salts that are liquid at low temperatures, are also being explored as green solvents. researchgate.netfrontiersin.org They are non-volatile and non-flammable and can be effective for lipid extraction, particularly from wet biomass. frontiersin.org

Deep Eutectic Solvents (DES) , another class of green solvents, are mixtures of natural compounds that form a eutectic with a melting point lower than the individual components. frontiersin.org They are biodegradable, low-cost, and have shown effectiveness in extracting phytochemicals, including lipids. frontiersin.org

Other green approaches include the use of plant-derived terpenes (e.g., d-limonene) and solvent mixtures like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and isoamyl alcohol. nih.govresearchgate.net While promising, the efficiency and cost-effectiveness of these green methods are still under active investigation and optimization to match the performance of traditional techniques. researchgate.net

Lipidomics Approaches for Comprehensive Lipid Profiling

Lipidomics is the large-scale study of the lipidome—the complete lipid profile of a cell, tissue, or organism. metwarebio.comcreative-proteomics.com This field employs two primary strategies: untargeted and targeted lipidomics, each with distinct goals and methodologies. creative-proteomics.com

Untargeted Lipidomics for Novel Lipid Discovery and Biomarker Screening

Untargeted, or global, lipidomics aims to provide a comprehensive and unbiased analysis of all detectable lipids in a sample. nih.gov This exploratory approach is ideal for discovering novel lipids and for screening potential biomarkers associated with different physiological or pathological states. creative-proteomics.comnih.gov High-resolution mass spectrometry (HRMS) is the preferred analytical platform for untargeted lipidomics due to its high mass accuracy and resolution, which are crucial for identifying unknown compounds. nih.gov

Targeted Lipidomics for Precise Quantification of Specific Lipid Species

In contrast, targeted lipidomics focuses on the accurate and precise quantification of a predefined set of lipid species. creative-proteomics.comnih.gov This hypothesis-driven approach offers high sensitivity and specificity for the lipids of interest. creative-proteomics.comcreative-proteomics.com It is often used to validate findings from untargeted studies or to measure specific lipids known to be involved in particular metabolic pathways. nih.govcreative-proteomics.com Tandem mass spectrometry, often using techniques like multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), is the most common platform for targeted lipidomics. nih.govnih.gov

Table 2: Comparison of Lipidomics Approaches

Feature Untargeted Lipidomics Targeted Lipidomics
Goal Comprehensive, unbiased analysis of the entire lipidome. nih.gov Precise quantification of specific, predefined lipids. nih.gov
Approach Exploratory, hypothesis-generating. creative-proteomics.com Hypothesis-driven, validation. creative-proteomics.com
Scope Global profiling of hundreds to thousands of lipids. nih.gov Analysis of a limited number of specific lipid species. nih.gov
Primary Analytical Platform High-Resolution Mass Spectrometry (e.g., Q-TOF, Orbitrap). nih.gov Tandem Mass Spectrometry (e.g., Triple Quadrupole). spectroscopyonline.com
Key Application Novel lipid discovery, biomarker screening. creative-proteomics.com Biomarker validation, pathway analysis. creative-proteomics.com

Mass Spectrometry (MS)-Based Analytical Platforms

Mass spectrometry is the central technology in modern lipidomics due to its exceptional sensitivity, specificity, and ability to perform structural analysis. metwarebio.comnih.gov A variety of MS-based platforms are utilized, often coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC). nih.govmdpi.com

Direct Infusion Mass Spectrometry (Shotgun Lipidomics) involves introducing a crude lipid extract directly into the mass spectrometer's ion source. nih.gov This high-throughput method relies on the mass spectrometer's ability to differentiate lipid classes and species. spectroscopyonline.com While rapid, it can be susceptible to ion suppression effects where the presence of highly abundant lipids can mask the signal from less abundant ones. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful platform that couples the separation capabilities of LC with the detection power of MS. metwarebio.comresearchgate.net LC separates the complex lipid extract into its individual components before they enter the mass spectrometer, which alleviates ion suppression and allows for the differentiation of isomeric and isobaric lipids. nih.gov Different types of LC, such as reversed-phase (RPLC) and hydrophilic interaction liquid chromatography (HILIC), can be used to separate lipids based on their properties. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile lipids or those that can be made volatile through chemical derivatization, such as free fatty acids and sterols. umass.edunih.gov

The choice of mass analyzer is also critical. High-resolution instruments like Quadrupole Time-of-Flight (Q-TOF) , Orbitrap , and Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS provide the mass accuracy needed for untargeted lipidomics and the confident identification of lipids. nih.govspectroscopyonline.comTriple quadrupole (QqQ) instruments are the workhorses for targeted lipidomics, offering excellent sensitivity and selectivity for quantitative analysis. spectroscopyonline.com

Table 3: Overview of MS-Based Analytical Platforms in Lipidomics

Platform Principle Primary Application Advantages Limitations
Direct Infusion (Shotgun) MS Direct introduction of lipid extract into the MS. nih.gov High-throughput screening, global lipid profiling. Fast, high throughput. spectroscopyonline.com Susceptible to ion suppression, difficulty with isomers. researchgate.net
LC-MS Lipids are separated by LC before MS analysis. metwarebio.com Comprehensive lipid profiling, analysis of complex mixtures. Reduces ion suppression, separates isomers. nih.gov Longer analysis time compared to direct infusion.
GC-MS Volatile lipids are separated by GC before MS analysis. nih.gov Analysis of fatty acids, sterols. nih.gov Excellent separation for volatile compounds. Requires derivatization for non-volatile lipids. nih.gov
Imaging MS Visualizes the spatial distribution of lipids in tissue sections. nih.gov Biomarker discovery in tissues. Provides spatial information. Typically lower resolution than other MS methods.

Direct Infusion MS (DI-MS)

Direct infusion mass spectrometry, often referred to as "shotgun lipidomics," is a high-throughput technique that involves the direct introduction of a total lipid extract into the mass spectrometer without prior chromatographic separation. helsinki.fispectroscopyonline.comnih.gov This method relies on the power of tandem mass spectrometry (MS/MS) to differentiate and identify individual lipid species within a complex mixture. helsinki.finih.gov

Key Principles and Applications:

Rapid Analysis: DI-MS offers a significant advantage in terms of speed, as it bypasses the time-consuming liquid chromatography step. nih.gov

High-Throughput Screening: Its rapid nature makes it highly suitable for large-scale lipid profiling and screening studies. nih.gov

Quantitative Analysis: When coupled with appropriate internal standards, DI-MS can provide accurate quantification of various lipid classes. helsinki.fi

Gas-Phase Fractionation: Techniques like differential mobility separation can be integrated with DI-MS to separate lipid classes in the gas phase, reducing isobaric interferences and enhancing identification accuracy. nih.govresearchgate.net

Research Findings:

In the context of Lipid X(2-) research, DI-MS can be employed for the rapid assessment of its presence and relative abundance in biological samples. The use of a triple quadrupole or a hybrid mass analyzer like a quadrupole time-of-flight (QTOF) allows for targeted analysis of Lipid X(2-) precursor and product ions, facilitating its quantification. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of modern lipidomics, combining the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govthermofisher.com This hyphenated technique is particularly valuable for resolving the immense complexity of the lipidome. nih.gov

Key Principles and Applications:

Chromatographic Separation: LC separates lipids based on their physicochemical properties, such as polarity (normal-phase LC) or hydrophobicity (reversed-phase LC). nih.gov This separation minimizes ion suppression, a common issue in DI-MS where abundant lipids can interfere with the ionization of less abundant species. spectroscopyonline.com

Isomer Separation: LC is crucial for separating isomeric and isobaric lipid species, which have the same mass-to-charge ratio and cannot be distinguished by MS alone. thermofisher.comacs.org

Enhanced Sensitivity and Coverage: By reducing sample complexity prior to MS analysis, LC-MS allows for the detection and identification of a wider range of lipids, including low-abundance species. spectroscopyonline.com

Versatility: A variety of LC column chemistries and mobile phases can be employed to target specific lipid classes or achieve comprehensive lipidome coverage. nih.govthermofisher.com

Research Findings:

For the analysis of Lipid X(2-), a reversed-phase LC-MS/MS method would be highly effective. The use of a C18 or C8 column can separate Lipid X(2-) from other lipid classes and its own structural isomers. nih.gov Ultra-high-performance liquid chromatography (UHPLC) coupled with a high-resolution mass spectrometer, such as an Orbitrap or QTOF, provides excellent mass accuracy and resolution for confident identification. spectroscopyonline.com A targeted LC-MS/MS approach, using multiple reaction monitoring (MRM), can be developed for sensitive and robust quantification of Lipid X(2-) in various biological matrices. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. numberanalytics.comnih.gov For non-volatile lipids, a derivatization step is required to increase their volatility. researchgate.netnih.gov

Key Principles and Applications:

Separation of Volatile Compounds: GC separates compounds based on their boiling points and interactions with the stationary phase of the GC column. organomation.com

Derivatization: Lipids are typically converted into more volatile derivatives, such as fatty acid methyl esters (FAMEs) or trimethylsilyl (B98337) (TMS) ethers, prior to GC-MS analysis. nih.govnih.gov

Structural Information: The mass spectra obtained from GC-MS provide detailed information about the structure of the analyzed compounds, including fatty acid composition and the location of functional groups. numberanalytics.com

Research Findings:

To analyze the fatty acid constituents of Lipid X(2-), the lipid would first be hydrolyzed, and the resulting fatty acids would be derivatized to FAMEs. GC-MS analysis of these FAMEs would reveal the length and degree of unsaturation of the acyl chains. This information is critical for the complete structural characterization of the Lipid X(2-) molecule.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a fundamental technique for the structural elucidation of lipids. nih.govacs.org It involves the isolation of a specific precursor ion, its fragmentation through collision-induced dissociation (CID) or other activation methods, and the analysis of the resulting product ions. sciex.comrsc.org

Key Principles and Applications:

Precursor Ion Selection: A specific ion of interest, such as the molecular ion of Lipid X(2-), is selected in the first stage of the mass spectrometer.

Collision-Induced Dissociation (CID): The selected precursor ion is subjected to collisions with an inert gas, leading to its fragmentation into structurally informative product ions. sciex.com

Product Ion Analysis: The masses of the product ions are measured in the second stage of the mass spectrometer, providing a fragmentation pattern that can be used to deduce the structure of the original molecule. rsc.org

Complementary Information: Performing MS/MS in both positive and negative ionization modes can provide complementary structural information, such as details about the headgroup and the fatty acyl chains. sciex.com

Research Findings:

In the study of Lipid X(2-), MS/MS analysis of the protonated molecule [M+H]⁺ and various adducts (e.g., [M+Na]⁺) can provide a wealth of structural information. acs.org The fragmentation patterns can reveal the composition of the backbone, the identity and position of the acyl chains, and the nature of the phosphate (B84403) group. acs.org For example, the fragmentation of sodiated adducts can induce specific cleavages that help to pinpoint the location of fatty acid chains. acs.org Combining epoxidation with tandem MS can also be used to determine the location of double bonds within the acyl chains. bohrium.com

Electron Activated Dissociation (EAD) for Enhanced Structural Characterization

Electron activated dissociation (EAD) is a powerful fragmentation technique that provides more extensive structural information compared to conventional CID. sciex.comsciex.com It involves the interaction of precursor ions with electrons, leading to a different and often more informative fragmentation pathway. sciex.com

Key Principles and Applications:

Rich Fragmentation Spectra: EAD generates a greater abundance and diversity of fragment ions, including unique fragments that are not observed with CID. sciex.combioprocessonline.com

Complete Structural Elucidation: This rich fragmentation allows for the comprehensive characterization of lipids from a single experiment, including the identification of the lipid class, headgroup, fatty acid composition, acyl chain position (regioisomerism), and the location and stereochemistry (cis/trans) of double bonds. sciex.comCurrent time information in Madison County, US.

Differentiation of Isobars: EAD is particularly useful for distinguishing between isobaric lipids, such as different lipid classes with the same nominal mass. sciex.com

LC-MS Compatibility: The speed of EAD allows it to be coupled with liquid chromatography for the on-the-fly characterization of lipids in complex mixtures. sciex.com

Research Findings:

For Lipid X(2-), EAD would be instrumental in unambiguously determining its complete structure. The technique can precisely locate any double bonds within the fatty acyl chains and define their stereochemistry. sciex.com This level of detail is often unattainable with CID alone and is crucial for understanding the specific biological function of Lipid X(2-). The Zeno trap technology, when combined with EAD, enhances the sensitivity of the analysis, enabling the characterization of low-abundance Lipid X(2-) species. cellculturedish.com

Mass Spectrometry Imaging (MSI)

Mass spectrometry imaging (MSI) is a technique that visualizes the spatial distribution of molecules, including lipids, directly in tissue sections. rsc.orgnih.gov This provides valuable information about the localization of lipids within their biological context. rsc.org

Key Principles and Applications:

Spatial Distribution: MSI generates images that map the abundance of specific ions across a tissue sample, revealing the distribution of different lipid species. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a common ionization technique used in MSI, where a matrix is applied to the tissue to facilitate the desorption and ionization of analytes by a laser. rsc.orgfrontiersin.org

Histological Correlation: MSI data can be correlated with traditional histology to link molecular distributions with specific cellular structures or pathological features.

Quantitative Imaging: Recent advancements allow for quantitative MSI (Q-MSI) by incorporating internal standards, enabling the determination of absolute lipid concentrations in different tissue regions. nih.gov

Research Findings:

MSI could be used to map the distribution of Lipid X(2-) within specific tissues or cellular compartments. This would provide insights into its potential sites of synthesis, storage, or action. By comparing the distribution of Lipid X(2-) in healthy versus diseased tissues, MSI could help to elucidate its role in various physiological and pathological processes. The use of high-resolution mass spectrometers in MSI experiments is crucial to differentiate Lipid X(2-) from other lipids with similar masses. nih.gov

Ion Mobility Spectrometry (IMS-MS)

Key Principles and Applications:

Orthogonal Separation: IMS provides a separation that is orthogonal to both liquid chromatography and mass spectrometry, significantly increasing the peak capacity and resolving power of the analysis. researchgate.net

Collision Cross Section (CCS): IMS measures the collision cross section (CCS) of an ion, which is a physicochemical property related to its three-dimensional structure. researchgate.net The CCS value can be used as an additional parameter for confident lipid identification. researchgate.netnih.gov

Separation of Isomers: IMS-MS is highly effective at separating isomeric lipids that may not be resolved by LC or MS alone. researchgate.net

Improved Signal-to-Noise: By separating ions from background noise, IMS can improve the signal-to-noise ratio, leading to enhanced sensitivity. researchgate.net

Research Findings:

For the analysis of Lipid X(2-), IMS-MS would be invaluable for its unambiguous identification and characterization, especially if isomeric forms exist. The measurement of its CCS value would provide a unique molecular identifier that can be stored in a database for future reference. capes.gov.br The combination of LC, IMS, and MS (LC-IMS-MS) would provide the highest level of separation and confidence in the identification and quantification of Lipid X(2-) in complex biological samples.

Table of Methodological Applications in Lipid X(2-) Research

Methodology Primary Application for Lipid X(2-) Key Information Obtained
Direct Infusion MS (DI-MS) Rapid screening and quantification Presence, relative abundance
Liquid Chromatography-MS (LC-MS) Separation and quantification of isomers Absolute quantification, separation from other lipids
Gas Chromatography-MS (GC-MS) Fatty acid composition analysis Acyl chain length and saturation
Tandem Mass Spectrometry (MS/MS) Structural elucidation Backbone structure, acyl chain identity and position
Electron Activated Dissociation (EAD) Complete and unambiguous structural characterization Double bond location and stereochemistry, regioisomerism
Mass Spectrometry Imaging (MSI) Spatial distribution analysis Localization in tissues and cells

| Ion Mobility Spectrometry (IMS-MS) | Isomer separation and confident identification | Collision Cross Section (CCS), separation of isomers |

Table of Compounds Mentioned

Compound Name
Lipid X(2-)
Fatty Acid Methyl Esters (FAMEs)

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful separation technique for comprehensive lipid profiling, or lipidomics. springernature.com SFC offers several advantages over traditional liquid chromatography (LC), including higher throughput separation capabilities. springernature.com This is due to the use of supercritical fluids, typically CO2, as the mobile phase, which possess low viscosity and high diffusivity, allowing for faster and more efficient separations. acs.org The technique is particularly well-suited for the analysis of nonpolar to moderately polar substances, and its application has been expanding to include more polar compounds as well. nih.gov

When coupled with mass spectrometry (MS), SFC becomes a highly specific and sensitive tool for lipid analysis. mdpi.comresearchgate.net SFC-MS can be used for the simultaneous profiling of a wide array of lipids with varying polarities. springernature.com The development of SFC-MS methods has enabled the identification of hundreds of different molecular lipid species from biological samples. springernature.com For lipid analysis, SFC is advantageous as it is compatible with the injection of extracts in pure organic solvents. mdpi.comresearchgate.net

In the context of lipidomics, SFC is often used for class-based separation of lipids, which simplifies quantification. chromatographyonline.com While reversed-phase LC separates lipids based on carbon chain length and the number of double bonds, SFC primarily separates them according to their lipid classes. chromatographyonline.com This characteristic is beneficial for quantitative analysis using a limited number of standards. chromatographyonline.com Recent advancements in SFC hardware, such as automatic back pressure regulators and specialized pumps, have improved the reproducibility of chromatographic behavior. acs.org

Advanced Chromatography-Based Separation Techniques

The separation of complex lipid mixtures is a significant challenge in lipidomics due to the immense diversity and the presence of isomers. nih.gov Various chromatographic techniques are employed to address this, with each offering distinct advantages. nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, though its adoption in lipid analysis was initially slower compared to techniques like thin-layer chromatography (TLC) and gas chromatography (GC). oup.com HPLC operates by forcing a liquid mobile phase through a column containing a stationary phase under high pressure. oup.com This technique is versatile, allowing for the separation of a wide range of compounds, including those that cannot be volatilized for GC analysis. oup.comtaylorfrancis.com The development of sensitive, "universal" detectors, such as the charged aerosol detector (CAD), and advanced gradient programmers has significantly expanded the application of HPLC in lipid analysis. taylorfrancis.comhplc.eu

Two primary modes of HPLC are used for lipid analysis:

Normal-Phase (NP) HPLC: This method is effective for separating lipid classes and can be used to quantify different phospholipid subclasses as single peaks. hplc.eumdpi.com

Reversed-Phase (RP) HPLC: This is the most widely used HPLC mode for lipid separations, offering high selectivity for a broad range of lipid classes in a single analysis. hplc.eu It separates lipids based on their acyl chain length and degree of unsaturation. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By utilizing columns with smaller particle sizes (sub-2 µm), UHPLC provides enhanced sensitivity, increased feature detection, and higher resolving power. nih.govacs.org This has made UHPLC the preferred platform for 'omics' analyses, including lipidomics. acs.org The high-throughput nature of UHPLC allows for the rapid and reliable determination of lipids in complex biological matrices. americanpharmaceuticalreview.com UHPLC can be coupled with high-resolution mass spectrometry (HRMS) for global lipid profiling, enabling the detection of hundreds of lipid species in a single run. chromatographyonline.com

TechniquePrincipleApplication in Lipid AnalysisAdvantages
SFC-MS Separation based on polarity using a supercritical fluid mobile phase, coupled with mass spectrometry for detection. springernature.comacs.orgHigh-throughput, class-based separation of lipids. springernature.comchromatographyonline.comFast analysis, simplified quantification. chromatographyonline.com
HPLC Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. oup.comSeparation of a wide range of lipid classes. oup.comtaylorfrancis.comVersatility, suitable for non-volatile compounds. oup.com
UHPLC An advanced form of HPLC using smaller particle size columns for higher resolution and sensitivity. nih.govacs.orgHigh-throughput global lipid profiling. americanpharmaceuticalreview.comchromatographyonline.comIncreased sensitivity and resolving power. acs.org

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Lipidomics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed structural and quantitative information about molecules. scielo.brmdpi.com In lipidomics, NMR is increasingly used for the analysis of lipids in various biological samples. nih.gov It allows for the visualization of single atoms and molecules, offering insights into the chemical composition of complex mixtures with high reproducibility and without the need for sample derivatization. scielo.brresearchgate.net

Different nuclei can be targeted in NMR experiments for lipid analysis:

¹H NMR (Proton NMR): Due to the high natural abundance of protons, ¹H NMR is highly sensitive and widely used for lipid analysis. researchgate.net It can provide quantitative data on many lipid classes in matrices like serum, cells, and tissues. springernature.com

¹³C NMR: This technique aids in the assignment of specific resonances, leading to more accurate structural determination of lipids. researchgate.net

³¹P NMR: With its high natural abundance, ³¹P NMR is particularly useful for the analysis of phospholipids (B1166683). researchgate.net

NMR-based lipidomics, often coupled with multivariate statistical analysis, is a powerful tool for identifying alterations in the lipidome associated with various physiological and pathological states. mdpi.com

Bioinformatic and Statistical Approaches for Lipidomics Data Analysis and Interpretation

The high-throughput nature of modern lipidomics generates vast and complex datasets that necessitate the use of sophisticated bioinformatic and statistical tools for meaningful interpretation. researchgate.net

Statistical Analysis: Statistical methods are essential for identifying significant changes in lipid abundance between different experimental groups and distinguishing true biological variations from random noise. creative-proteomics.comthermofisher.com Common statistical approaches include:

Univariate Analysis: Methods like t-tests and Analysis of Variance (ANOVA) are used to compare the abundance of individual lipids between groups. creative-proteomics.comnih.gov

Multivariate Analysis: Techniques such as Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) are employed to identify patterns and relationships within large datasets. nih.govrsc.org These methods are particularly useful for biomarker discovery. creative-proteomics.com

Machine Learning: Algorithms like Random Forests and Support Vector Machines (SVM) can uncover complex patterns and interactions that may be missed by traditional statistical methods. creative-proteomics.comrsc.org

Bioinformatic Tools: A variety of bioinformatics tools are available to aid in the processing, identification, and biological interpretation of lipidomics data. clipidomics.comlipidmaps.org These tools often integrate with large lipid databases like LIPID MAPS. lipidmaps.orglifs-tools.org Some key functionalities of these tools include:

Lipid Identification and Quantification: Software such as LipidSearch, LipidXplorer, and MS-DIAL assist in identifying and quantifying lipids from raw mass spectrometry data. numberanalytics.comoup.com

Data Mining and Visualization: Tools like Lipidr and Lipidome Projector provide functionalities for data mining, statistical analysis, and interactive visualization of lipidomics datasets. clipidomics.comlifs-tools.org

Pathway Analysis: Software like BioPAN allows for the exploration of systematic changes in lipid metabolic pathways. lipidmaps.org

Tool/MethodFunctionKey Features
T-tests/ANOVA Compares the means of lipid abundance between two or more groups. creative-proteomics.comUnivariate hypothesis testing. nih.gov
PCA/PLS-DA Reduces the dimensionality of the data and identifies variables that discriminate between groups. rsc.orgUnsupervised and supervised multivariate analysis. rsc.org
LipidSearch/LipidXplorer Identifies and quantifies lipids from MS data. lifs-tools.orgnumberanalytics.comSupports various untargeted and targeted lipidomics experiments. lifs-tools.org
Lipidr/Lipidome Projector Provides a workflow for data analysis, normalization, and visualization. clipidomics.comlifs-tools.orgOpen-source R packages, interactive visualizations. clipidomics.comlifs-tools.org
BioPAN Performs pathway analysis on lipidomics datasets. lipidmaps.orgExplores changes in lipid pathways at different levels. lipidmaps.org

Development and Application of in vitro and in vivo Model Systems

To investigate the biological functions and metabolism of lipids like Lipid X(2-), researchers utilize a variety of in vitro and in vivo model systems.

In vitro models provide a controlled environment to study specific cellular and molecular processes. These models range in complexity from transformed cell lines to intact, perfused organs. nih.gov

Cell Culture Systems: Cell lines, such as HepG2 cells, are widely used as models to study lipid metabolism and the effects of various compounds on the lipidome. chromatographyonline.com The development of human-based in vitro systems, like iPSC-derived retinal mini-organoids, is also a growing area of research. nwo.nl

In Vitro Digestion Models: These models simulate the digestion processes in the stomach and small intestine and are used to assess the behavior of lipid-based formulations. researchgate.netnih.gov

In vivo models allow for the study of lipid dynamics and metabolism within a whole, living organism, providing insights that are more physiologically relevant.

Zebrafish Models: The transparency of zebrafish larvae makes them an excellent model for in vivo imaging of lipid droplets and their dynamics in response to various stimuli, such as diet or chemical compounds. elifesciences.org

Murine Models: Mouse models are extensively used to evaluate the in vivo activity and efficacy of lipid-based delivery systems, such as lipid nanoparticles (LNPs) for mRNA delivery. researchgate.netmdpi.com These models are crucial for bridging the gap between in vitro findings and potential clinical applications. mdpi.com Studies in humanized mice can also provide valuable data on the interaction of lipid systems with human cells in vivo. ashpublications.org

The selection of an appropriate model system depends on the specific research question, with a trade-off often existing between the simplicity and control of in vitro systems and the physiological complexity and relevance of in vivo models. nih.gov

Q & A

Q. How is lipid X(2−) structurally characterized in complex biological matrices?

Methodological Answer: Lipid X(2−) can be characterized using tandem mass spectrometry (MS/MS) coupled with high-resolution liquid chromatography (HPLC) to isolate the compound from lipid extracts. Nuclear magnetic resonance (NMR) spectroscopy, particularly 31P^{31}\text{P}-NMR, is critical for confirming its phosphate group configuration. For quantitative analysis, internal standards (e.g., deuterated analogs) and calibration curves should be employed to minimize matrix interference .

Q. What experimental protocols are recommended for quantifying lipid X(2−) in bacterial membrane models?

Methodological Answer: Use lipid extraction protocols with chloroform-methanol mixtures (e.g., Bligh-Dyer method) followed by thin-layer chromatography (TLC) for preliminary separation. Quantification via gas chromatography-mass spectrometry (GC-MS) requires derivatization of lipid X(2−) to enhance volatility. Ensure reproducibility by normalizing results to total phospholipid content and validating with triplicate experiments .

Q. How does lipid X(2−) interact with Toll-like receptor 4 (TLR4) in innate immunity studies?

Methodological Answer: Employ surface plasmon resonance (SPR) to measure binding kinetics between lipid X(2−) and TLR4. Pair this with cell-based assays (e.g., NF-κB reporter systems in HEK293 cells) to assess downstream signaling. Include negative controls (e.g., lipid A-deficient mutants) and statistical validation (e.g., ANOVA for dose-response curves) to confirm specificity .

Advanced Research Questions

Q. How can contradictory data on lipid X(2−)’s pro-inflammatory vs. anti-inflammatory roles be resolved?

Methodological Answer: Conduct meta-analyses of existing studies to identify confounding variables (e.g., cell type, lipid X(2−) concentration, or purity). Replicate experiments under standardized conditions, using endotoxin-free reagents and isogenic bacterial strains. Apply multivariate regression to isolate variables contributing to contradictory outcomes .

Q. What strategies optimize lipid X(2−) synthesis for in vivo pharmacokinetic studies?

Methodological Answer: Chemoenzymatic synthesis using purified LpxA and LpxD enzymes ensures stereochemical accuracy. Purify intermediates via reverse-phase HPLC and validate purity (>98%) using 1H^{1}\text{H}-NMR. For in vivo tracking, incorporate radiolabeled 14C^{14}\text{C}-acetate into the acyl chains and monitor biodistribution using scintillation counting .

Q. How do environmental stressors (e.g., pH, temperature) affect lipid X(2−) stability in experimental systems?

Methodological Answer: Perform accelerated stability testing under controlled conditions (e.g., 40°C/75% relative humidity for 4 weeks). Monitor degradation products via LC-MS and quantify using kinetic models (e.g., Arrhenius equation). For pH stability, use buffered solutions (pH 4–9) and assess hydrolysis rates via spectrophotometry at 205 nm .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing lipid X(2−)’s dose-dependent effects?

Methodological Answer: Fit dose-response data to nonlinear regression models (e.g., Hill equation) using software like GraphPad Prism. Calculate EC50_{50}/IC50_{50} values with 95% confidence intervals. For outliers, apply Grubbs’ test and justify exclusions in supplementary materials .

Q. How should researchers address batch-to-batch variability in lipid X(2−) samples?

Methodological Answer: Implement quality control (QC) protocols, including 31P^{31}\text{P}-NMR for structural consistency and GC-MS for acyl chain composition. Use principal component analysis (PCA) to cluster batch data and identify outlier batches. Report batch-specific metadata (e.g., storage conditions, synthesis dates) in public repositories .

Ethical and Reproducibility Considerations

Q. What criteria ensure ethical use of lipid X(2−) in animal models of sepsis?

Methodological Answer: Adhere to the ARRIVE guidelines for experimental design, including randomization, blinding, and power analysis to minimize animal use. Validate lipid X(2−) purity (e.g., limulus amebocyte lysate assay for endotoxin levels) to avoid confounding immune responses .

Q. How can researchers enhance reproducibility when sharing lipid X(2−) datasets?

Methodological Answer: Deposit raw data (e.g., MS spectra, NMR shifts) in FAIR-compliant repositories like MetaboLights. Provide detailed metadata, including instrument parameters (e.g., collision energy in MS) and software versions. Use standardized formats (e.g., mzML for MS data) to facilitate cross-platform compatibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.